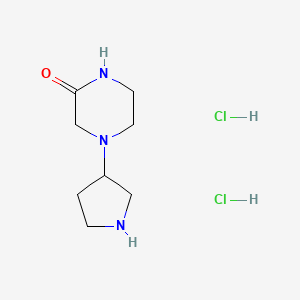

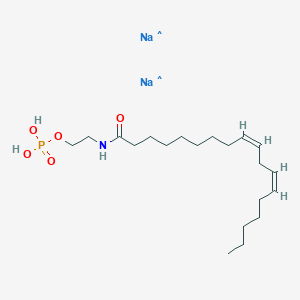

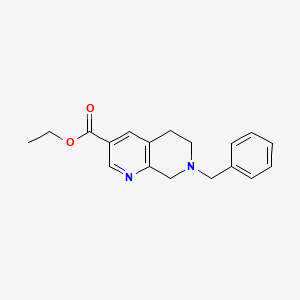

![molecular formula C11H11F3O2 B594262 2-Methyl-2-[2-(trifluoromethyl)phenyl]-propanoic acid CAS No. 1220019-86-2](/img/structure/B594262.png)

2-Methyl-2-[2-(trifluoromethyl)phenyl]-propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of propanoic acid, with a trifluoromethyl group and a methyl group attached to the second carbon atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as Suzuki-coupling or Pd-catalyzed coupling .Chemical Reactions Analysis

Again, specific reactions involving this compound are not detailed, but similar compounds often participate in reactions like Suzuki-coupling or direct arylation .Applications De Recherche Scientifique

Pharmaceutical Applications

The trifluoromethyl group is a common feature in many FDA-approved drugs . It’s found in various drug molecules, including potential drug molecules, for treating various diseases and disorders . For example, berotralstat, a drug used to treat hereditary angioedema (HAE), contains a trifluoromethyl group .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from trifluoromethyl compounds, are widely used in the agrochemical industry . More than 20 new TFMP-containing agrochemicals have been introduced to the market . These compounds are primarily used to protect crops from pests .

Synthesis of Active Pharmaceutical Ingredients

2-(Trifluoromethyl)phenylboronic acid, a compound related to 2-Methyl-2-[2-(trifluoromethyl)phenyl]-propanoic acid, can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . These derivatives can be used to synthesize active pharmaceutical ingredients .

Synthesis of Insecticides

Trifluoromethyl compounds can be used to synthesize novel insecticides like flubendiamide . Flubendiamide is a phthalic acid diamide insecticide used against lepidopteron pests in various annual and perennial crops .

Development of Fluorinated Organic Chemicals

The development of fluorinated organic chemicals is an important research topic due to their unique properties and wide range of applications . Trifluoromethyl compounds play a significant role in this field .

Synthesis of Veterinary Products

Several trifluoromethyl derivatives are used in the veterinary industry . These compounds are used to develop veterinary products that help in the treatment and prevention of various animal diseases .

Mécanisme D'action

Target of Action

Similar compounds have been used in suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki-miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that similar compounds participate in suzuki-miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Result of Action

Similar compounds have been used to synthesize derivatives with potential antagonistic effects on corticotropin-releasing hormone .

Action Environment

It’s known that the success of suzuki-miyaura coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

2-methyl-2-[2-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-10(2,9(15)16)7-5-3-4-6-8(7)11(12,13)14/h3-6H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEWWAVAPWECQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696393 |

Source

|

| Record name | 2-Methyl-2-[2-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220019-86-2 |

Source

|

| Record name | 2-Methyl-2-[2-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.